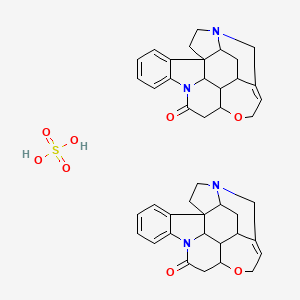

Bis(strychnos); sulfuric acid

Description

Theoretical Frameworks for Multicomponent Molecular Assemblies

Multicomponent molecular assemblies, such as complex organic salts, are systems where two or more different molecular components organize into a single, ordered structure. The formation of these assemblies is governed by the principles of supramolecular chemistry, which focuses on non-covalent interactions like hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking. acs.orgmdpi.com

Theoretical frameworks like classical density functional theory (DFT) are employed to understand and predict how molecular solutions transition into more complex, self-assembled structures. bohrium.comaip.org These models help to elucidate how competing intermolecular interactions can lead to the formation of highly organized architectures. bohrium.com In systems like strychnine (B123637) sulfate (B86663), the strong electrostatic forces between the dianionic sulfate and the two protonated alkaloid cations are dominant, but the final crystal packing is finely tuned by weaker, directional forces such as hydrogen bonds. mdpi.com The study of such systems, where multiple assembly pathways like co-assembly and self-sorting can compete, is crucial for designing innovative materials with controlled hierarchical structures. magtech.com.cn

Strategic Importance of Alkaloids in Advanced Chemical Synthesis and Supramolecular Chemistry Research

Alkaloids are a diverse class of naturally occurring nitrogen-containing compounds that have long been targets for chemical synthesis due to their complex structures and significant biological activities. rsc.orgoup.com Their structural diversity and inherent chirality make them invaluable in various areas of chemistry. researchgate.net

In advanced chemical synthesis, alkaloids serve as challenging targets that drive the development of novel synthetic methodologies, including catalytic asymmetric synthesis and biomimetic approaches. numberanalytics.com The successful total synthesis of complex alkaloids like strychnine, first achieved by R.B. Woodward in 1954, is considered a landmark in organic chemistry. tcichemicals.comwikipedia.org

In supramolecular chemistry, alkaloids are excellent building blocks for creating complex, functional assemblies. nih.gov Their rigid structures and specific recognition sites allow for the construction of ordered systems through non-covalent interactions. For instance, cinchona alkaloids have been used with bile acids to construct multi-component organic crystals with synchronized helical motifs. rsc.org The ability of alkaloids to engage in specific binding events, such as with synthetic receptors like calixarenes, is being explored for applications in sensing and separation. nankai.edu.cnrsc.org

Historical and Contemporary Context of Complex Molecular System Investigation in Organic Chemistry

The investigation of complex organic molecules has evolved dramatically since the 19th century. Early work focused on the isolation of compounds from natural sources and the gradual unraveling of their structures, a process that was arduous and painstaking. boronmolecular.comsiue.edu The determination of the structure of strychnine itself was a major challenge that spurred significant developments in organic chemistry. wikipedia.org

The mid-20th century saw the advent of spectroscopic techniques and X-ray crystallography, which revolutionized structural elucidation. boronmolecular.com The first crystal structure determination of strychnine sulfate pentahydrate in 1951 was a key step in confirming the complex polycyclic structure of the strychnine molecule. iucr.org This era marked a shift from purely chemical degradation and synthesis-based structure proof to direct physical measurement.

In the contemporary era, the focus has shifted from merely determining static structures to understanding and controlling the dynamic processes of molecular assembly. xmu.edu.cnacs.org Modern computational tools, such as data-driven modeling and advanced DFT calculations, allow chemists to probe the complex relationships between molecular structure and system properties. mdpi.comucla.edu The study of systems like strychnine sulfate has also advanced, with recent research identifying and characterizing multiple hydrated forms and their interconversion pathways, highlighting the crucial role of solvent molecules in the supramolecular organization. nih.govacs.orgnih.gov This reflects a broader trend in organic chemistry toward a more holistic understanding of molecular systems, integrating covalent synthesis with non-covalent self-assembly to create complex, functional materials. acs.org

Rationale for Investigating Bis(strychnos); Sulfuric Acid as a Model System in Supramolecular Alkaloid Chemistry

Bis(strychnos); sulfuric acid, or strychnine sulfate, serves as an outstanding model system for several key areas of supramolecular and materials chemistry. The compound is a salt where a single, simple divalent anion (sulfate) acts as a bridge between two large, complex, and rigid organic cations (strychninium). This arrangement provides a unique platform to study fundamental principles of molecular recognition and self-assembly.

Recent detailed investigations have revealed that strychnine sulfate can exist in at least eight different hydrated forms, some of which are stable under ambient conditions while others are only observable at very low humidity. nih.govacs.org The crystal structures of two of these hydrates, a pentahydrate and a hexahydrate, have been determined, showcasing intricate networks of hydrogen bonds involving the sulfate anion, the alkaloid cations, and the water molecules. nih.govnih.gov The essential role of water in stabilizing the crystalline phases is highlighted by the fact that no anhydrous crystalline form could be obtained through drying. nih.govacs.org

The study of the transitions between these different hydrated states provides deep insight into the thermodynamics and kinetics of solid-state phase transformations. nih.govacs.org By using a combination of techniques such as gravimetric moisture analysis, thermal analysis, and variable humidity X-ray diffraction, researchers can map the precise conditions under which these transformations occur. nih.govnih.gov This makes strychnine sulfate an invaluable model for understanding the stability of hydrated salt forms, a topic of immense importance in the pharmaceutical and materials sciences. Furthermore, the system exemplifies how a simple inorganic anion can template the assembly of large, complex organic cations, a principle that is central to the field of crystal engineering. researchgate.net

Research Data on Strychnine Sulfate

The following tables summarize key physicochemical and crystallographic data for strychnine sulfate and its hydrates.

Table 1: Physicochemical Properties of Strychnine Sulfate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₂H₄₆N₄O₈S | nih.gov |

| Average Mass | 766.91 g/mol | drugbank.com |

| Appearance | Colorless, odorless crystals or white crystalline powder | nih.govitcilo.org |

| Melting Point | ~200 °C (decomposes) | nih.govitcilo.org |

| Water Solubility | 2.9 g/100 mL | nih.govitcilo.org |

Table 2: Crystallographic Data for Strychnine Sulfate Pentahydrate (HyA)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2 | nih.goviucr.org |

| a | 35.85 Å | iucr.org |

| b | 7.56 Å | iucr.org |

| c | 7.84 Å | iucr.org |

| β | 107.33° | iucr.org |

Table 3: Compound Names Mentioned

| Compound Name | Systematic or Alternative Name(s) |

|---|---|

| Bis(strychnos); sulfuric acid | Strychnine sulfate; Strychnidin-10-one, sulfate (2:1) |

| Strychnine | (4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

| Sulfuric Acid | Oil of vitriol; Hydrogen sulfate |

| Brucine (B1667951) | 2,3-dimethoxystrychnine |

| Cinchona Alkaloids | e.g., Quinine, Quinidine |

| Bile Acids | e.g., Cholic acid |

Properties

IUPAC Name |

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H22N2O2.H2O4S/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOCRIHPADOQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Bis Strychnos ; Sulfuric Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for delineating the covalent framework and stereochemistry of organic molecules. For bis(strychnos); sulfuric acid, which is comprised of two protonated strychnine (B123637) molecules and a sulfate (B86663) dianion, NMR studies provide detailed insights into the structure and behavior of the strychnine cation in solution.

One-dimensional (1D) ¹H and ¹³C NMR spectra of strychnine and its salts, such as the hemisulfate, have been extensively studied. The proton NMR spectrum of the strychnine moiety in bis(strychnos); sulfuric acid is complex due to the presence of numerous coupled protons in a rigid polycyclic system. However, the signals are generally well-resolved, allowing for detailed analysis. The chemical shifts of the protons are influenced by the electronic environment and spatial proximity to various functional groups within the molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the strychnine framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the strychnine cation, COSY spectra would show correlations between protons on the same and adjacent rings, helping to trace out the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons and for piecing together the different fragments of the molecule by observing long-range correlations.

The expected ¹H and ¹³C NMR chemical shifts for the strychnine cation in bis(strychnos); sulfuric acid are summarized in the interactive table below, based on data for strychnine and its salts.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 7.82 | 128.5 | C2, C3, C5 |

| 2 | 7.55 | 124.0 | C1, C4, C6 |

| 3 | 7.25 | 121.8 | C1, C5 |

| 4 | 7.95 | 132.0 | C2, C6 |

| 5 | - | 142.5 | - |

| 6 | - | 129.5 | - |

| 8 | 4.25 | 60.1 | C7, C13, C23 |

| 10 | - | 169.5 | - |

| 11 | 4.10, 3.85 | 52.5 | C10, C12, C13 |

| 12 | 3.15 | 78.5 | C11, C13, C16 |

| 13 | 2.65 | 42.8 | C8, C11, C12, C14 |

| 14 | 2.30, 1.90 | 31.5 | C13, C15, C16 |

| 15 | 1.85, 1.25 | 26.5 | C14, C16, C20 |

| 16 | 3.20 | 42.3 | C12, C14, C15, C20 |

| 17 | 3.80, 3.10 | 50.0 | C18, C19, C20 |

| 18 | 2.80, 2.70 | 48.5 | C17, C19, C20 |

| 20 | 2.60 | 43.2 | C15, C16, C17, C18, C21 |

| 21 | - | 129.0 | - |

| 22 | 5.85 | 140.0 | C20, C23 |

| 23 | 4.30 | 66.5 | C8, C21, C22 |

The strychnine molecule, while rigid, possesses a degree of conformational flexibility. Variable temperature (VT) NMR studies can provide valuable information about the dynamic processes occurring in solution, such as ring conformational changes or restricted bond rotations. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be indicative of a dynamic equilibrium between different conformers.

For instance, low-temperature NMR studies of strychnine and its protonated form have been used to investigate the molecule's flexibility. Molecular dynamics simulations constrained by NMR data, such as residual dipolar couplings (RDCs), have further elucidated the conformational landscape of strychnine in solution. These studies have revealed the existence of multiple low-energy conformers, and VT NMR can be used to study the kinetics of their interconversion. As the temperature is lowered, the rate of exchange between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. Conversely, at higher temperatures, rapid exchange would lead to averaged signals. This type of analysis provides a deeper understanding of the molecule's behavior in a dynamic solution environment. nih.gov

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and allowing for a detailed analysis of the molecular geometry, stereochemistry, and intermolecular interactions. The crystal structure of bis(strychnos); sulfuric acid reveals the arrangement of the two strychnine cations and the sulfate anion in the crystal lattice.

The crystal packing of bis(strychnos); sulfuric acid is dictated by a network of intermolecular interactions, including hydrogen bonds, and van der Waals forces. The protonated nitrogen atoms of the two strychnine cations are key sites for hydrogen bonding with the oxygen atoms of the sulfate anion. These interactions are fundamental to the stability of the crystal lattice. The intricate packing of the bulky strychnine cations and the sulfate anion leads to a highly ordered three-dimensional structure.

A notable feature of strychnine sulfate is its ability to form multiple stable hydrates. Research has identified at least eight different hydrate (B1144303) forms of strychnine sulfate. Single-crystal X-ray diffraction has been instrumental in determining the crystal structures of several of these hydrates, including a pentahydrate and a hexahydrate. These studies have shown that water molecules play a crucial role in the crystal lattice, forming extensive hydrogen-bonding networks with both the strychnine cations and the sulfate anion. The specific hydration state can be influenced by factors such as temperature and relative humidity. The precise location of water molecules within the crystal structure, as determined by X-ray diffraction, is essential for understanding the stability and interconversion of these different hydrated forms.

The crystallographic data for two of the known hydrates of strychnine sulfate are presented in the interactive table below.

| Parameter | Strychnine Sulfate Pentahydrate | Strychnine Sulfate Hexahydrate |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| a (Å) | 10.8 | 12.1 |

| b (Å) | 12.4 | 13.5 |

| c (Å) | 14.2 | 23.9 |

| α (°) | 90 | 90 |

| β (°) | 107.5 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1818 | 3895 |

| Z | 2 | 4 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For bis(strychnos); sulfuric acid, electrospray ionization (ESI) is a suitable soft ionization technique that allows for the observation of the protonated strychnine molecule, [C₂₁H₂₂N₂O₂ + H]⁺, in the gas phase. The high resolution of the mass analyzer enables the accurate mass of this ion to be determined, which can be used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and then fragmented, provide valuable structural information. The fragmentation pattern of the protonated strychnine molecule is characteristic and can be used to confirm its identity. The major fragmentation pathways involve the cleavage of the various rings in the complex polycyclic structure.

A detailed fragmentation study of protonated strychnine using high-resolution LC/MS-IT-TOF has been conducted. The protonated molecule [M+H]⁺ is observed at an m/z of 335.1754. The MS/MS spectrum shows a predominant fragment ion at m/z 264.1022. shimadzu.com.cn Other significant fragment ions are also observed, and their elemental compositions can be determined with high accuracy using HRMS. The proposed fragmentation pathway involves the loss of various neutral fragments from the protonated molecule.

The main fragment ions observed in the ESI-MS/MS of protonated strychnine are summarized in the interactive table below.

| m/z (Observed) | Elemental Composition | Proposed Fragment Structure/Loss |

|---|---|---|

| 335.1754 | [C₂₁H₂₃N₂O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 307.1450 | [C₁₉H₁₉N₂O₂]⁺ | Loss of C₂H₄ |

| 264.1022 | [C₁₇H₁₄NO₂]⁺ | Major Fragment, complex rearrangement |

| 222.0914 | [C₁₅H₁₂NO]⁺ | Further fragmentation of m/z 264 |

| 184.0749 | [C₁₂H₁₀N]⁺ | Shedding of the seven-membered ring |

By combining the information from these advanced analytical techniques, a complete and detailed structural elucidation of bis(strychnos); sulfuric acid can be achieved, providing a solid foundation for further studies on its chemical and physical properties.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying functional groups and probing the structural details of complex molecules like Bis(strychnos); sulfuric acid, commonly known as strychnine sulfate. The vibrational spectra of strychnine and its salts have been the subject of detailed analysis, offering a unique fingerprint for its identification and characterization. dntb.gov.uaduke.edu

The analysis of the strychnine molecule, which contains seven rings, a tertiary amine, an amide, an alkene, and an ether group, yields complex vibrational spectra. wikipedia.org Key vibrational bands can be assigned to the stretching and bending modes of its various functional groups. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide comprehensive information. dntb.gov.ua While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is effective for non-polar bonds and symmetric vibrations. The complete vibrational spectra of strychnine have been reported, and specific prominent band wavenumbers are utilized as a reference for its positive identification, even in forensic diagnostics and analysis of complex mixtures. duke.edu

In Bis(strychnos); sulfuric acid, the presence of the sulfate dianion (SO₄²⁻) introduces additional characteristic vibrational modes. The sulfate ion, belonging to the Td point group in its free state, exhibits four fundamental modes of vibration: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystalline environment of the salt, interactions with the protonated strychnine cations can lower this symmetry, leading to the splitting of degenerate modes and the appearance of otherwise IR- or Raman-inactive bands.

Interactive Data Table: Key Vibrational Frequencies for Strychnine and Sulfate Moieties Users can filter by Technique (IR/Raman) or Molecular Moiety to explore the data.

| Frequency Range (cm⁻¹) | Assignment | Moiety | Technique |

| ~1665 | C=O stretch (amide) | Strychnine | IR, Raman |

| ~1635 | C=C stretch (alkene) | Strychnine | Raman |

| ~1450-1600 | Aromatic C=C stretching | Strychnine | IR, Raman |

| ~1280-1350 | C-N stretching | Strychnine | IR |

| ~1090-1150 | ν₃ (antisymmetric stretch) | Sulfate | IR |

| ~980 | ν₁ (symmetric stretch) | Sulfate | Raman |

| ~1050-1100 | C-O-C stretch (ether) | Strychnine | IR |

| ~615 | ν₄ (bending) | Sulfate | IR, Raman |

| ~460 | ν₂ (bending) | Sulfate | Raman |

Note: The exact frequencies can vary based on the sample state (solid, solution) and the specific salt form.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment and Conformational Insights

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for studying chiral molecules like strychnine. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light, providing crucial information about its absolute configuration and three-dimensional structure in solution. cdnsciencepub.comresearchgate.netmpg.de

The naturally occurring enantiomer of strychnine is levorotatory. The analysis of its chiroptical properties is fundamental to confirming its absolute configuration, which was definitively established through X-ray crystallography. wikipedia.org Comparing experimentally measured ORD and CD spectra with data calculated through computational methods allows for the unambiguous assignment of the molecule's stereochemistry. mpg.de

The CD spectrum of strychnine is characterized by multiple Cotton effects, which are the characteristic changes in optical rotation and circular dichroism in the vicinity of an absorption band. These effects arise from the electronic transitions of the molecule's chromophores. cdnsciencepub.comlibretexts.org In the accessible spectral region of 190-300 nm, the key chromophores in the strychnine molecule are associated with the dihydroindole nucleus (specifically the acetanilide group) and the isolated ethylenic double bond. cdnsciencepub.com

Interactive Data Table: Chiroptical Data for Strychnine Chromophores Users can sort the table by Wavelength or Transition Type to analyze the spectral data.

| Wavelength Region (nm) | Chromophore | Electronic Transition | Type of Cotton Effect |

| ~280-300 | Acetanilide | n → π | Weak |

| ~240-260 | Acetanilide | π → π ('Lₐ) | Strong |

| ~200-220 | Acetanilide | π → π* ('Lₑ) | Strong |

| < 200 | Ethylenic C=C | π → π* | Variable |

Note: The sign and magnitude of the Cotton effects are crucial for stereochemical assignment and are determined experimentally.

The chiroptical analysis of strychnine and its derivatives, including Bis(strychnos); sulfuric acid, remains a classic example in stereochemistry, demonstrating the power of ORD and CD in correlating molecular structure with optical properties. cdnsciencepub.commpg.de

Computational Chemistry and Theoretical Modeling of Bis Strychnos ; Sulfuric Acid Complexes

Theoretical and computational chemistry provide powerful tools for investigating the intricate properties of complex molecular systems like bis(strychnos); sulfuric acid. These methods offer molecular-level insights that complement experimental data, enabling a deeper understanding of structure, behavior, and reactivity.

Mechanistic Investigations of Formation and Transformation Pathways

Kinetic Studies of Association and Dissociation Processes of Bis(strychnos); Sulfuric Acid

Detailed kinetic studies on the initial association and dissociation of a discrete "Bis(strychnos); sulfuric acid" complex are not extensively documented in contemporary literature. The rapid and complex subsequent reactions, particularly under oxidative conditions, make the isolation and kinetic characterization of an initial dimeric complex challenging. However, kinetic analyses have been performed on related systems, such as the leaching of metal oxides in sulfuric acid, which follow shrinking-core models. For instance, the kinetics of scandium leaching from scandium-rich anatase in sulfuric acid show a dependency on both the acid concentration and temperature, indicating that the process is controlled by the chemical reaction at the surface and subsequent diffusion. In this context, the leaching rate was found to be significantly influenced by the sulfuric acid concentration, with the reaction order being approximately 1.24.

Interactive Data Table: Kinetic Parameters of a Related Leaching Process

| Parameter | Value | Conditions | Control Mechanism |

| Apparent Reaction Order | 1.24 | Varying H₂SO₄ concentration | Chemical Reaction/Internal Diffusion |

| Apparent Activation Energy | 42.21 kJ·mol⁻¹ | Varying temperature | Reaction-Controlled |

This table illustrates kinetic parameters from a related hydrometallurgical study to provide context for reaction kinetics in concentrated sulfuric acid.

Role of Sulfuric Acid in Protonation and Subsequent Reactivity of Strychnine (B123637) Moieties

Sulfuric acid plays a pivotal role in the reactivity of strychnine, primarily through protonation. As a strong acid, sulfuric acid donates protons to the basic nitrogen atoms within the strychnine molecule, as well as to the oxidizing agent. This protonation is a critical first step that activates the strychnine molecule for subsequent reactions.

Isotopic Labeling Studies for Mechanism Verification

While isotopic labeling is a powerful technique for elucidating reaction mechanisms, specific studies employing this method to verify the formation of a "Bis(strychnos); sulfuric acid" complex or the associated oxidative pathways are not prominently featured in the available literature. However, the principles of isotopic labeling could be applied to gain deeper insights into these complex reactions.

For instance, using deuterium-labeled sulfuric acid (D₂SO₄) could help to track the proton transfer steps and determine the extent of protonation of the strychnine molecule and the oxidizing agent. Similarly, labeling specific positions on the strychnine molecule with carbon-13 or nitrogen-15 (B135050) could allow for the tracing of these atoms throughout the reaction sequence using techniques like NMR spectroscopy or mass spectrometry. This would provide definitive evidence for the proposed intramolecular rearrangements and the fate of different parts of the strychnine skeleton during the oxidation process. Such studies would be invaluable in confirming the complex, multi-step reaction mechanisms that have been proposed based on product analysis.

Studies of Redox Processes and Electron Transfer Mechanisms in Acidic Media

The vibrant color changes observed in tests for strychnine using oxidizing agents in sulfuric acid are a hallmark of redox processes. The reaction involves the transfer of electrons from the strychnine molecule (which is oxidized) to the oxidizing agent (which is reduced).

Electrochemical studies have shown that strychnine is electroactive and undergoes oxidation at a glassy carbon electrode. The oxidation of strychnine involves the transfer of approximately two electrons. The proposed mechanisms for the oxidation of strychnine in acidic media, such as in the presence of lead dioxide and sulfuric acid, involve a series of oxidation steps. These include the initial electrophilic attack on the double bond, the formation of a new lactam, and further oxidation to introduce a carbonyl group. In these reactions, the strychnine molecule undergoes a significant transformation, leading to a complex oxidation product. The sequence of colors observed in these tests is attributed to the formation of various transient radical cations and other colored intermediates.

Advanced Analytical Methodologies for Research Grade Purity and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Profiling and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of Bis(strychnos); sulfuric acid. Reverse-phase HPLC methods are commonly developed to separate strychnine (B123637) from related alkaloids and potential degradation products. researchgate.net

Research has demonstrated the successful quantification of strychnine using HPLC with a Phenomenex-ODS column. who.int A typical mobile phase composition for such separations is a mixture of methanol, water, and diethyl amine (55:45:0.2 v/v), with a flow rate of 1 mL/min and UV detection at 260 nm. who.int Another approach utilizes a Primesep 200 reverse-phase column, which contains embedded acidic ionizable groups capable of retaining strychnine effectively. sielc.com This method employs a gradient elution with acetonitrile (B52724) and a phosphoric acid buffer, with UV detection set at 270 nm. sielc.com

Validation of these HPLC methods is conducted according to International Council for Harmonisation (ICH) guidelines to ensure reliability. nih.govrsc.org For instance, a High-Performance Thin-Layer Chromatography (HPTLC) method, a related planar chromatography technique, showed a linear relationship between the concentration of strychnine and peak response in the range of 50–1000 ng/spot. nih.gov The precision of such methods is high, with relative standard deviations (%RSD) often falling between 0.58% and 2.47%. nih.gov Accuracy is confirmed through recovery studies, with average percentage recoveries for strychnine being approximately 100.75%. nih.gov

| Parameter | Method 1 Details | Method 2 Details |

|---|---|---|

| Column | Phenomenex-ODS (250mm x 4.6mm, 5µm) who.int | Primesep 200 (3.2x100 mm, 5 µm) sielc.com |

| Mobile Phase | Methanol:Water:Diethyl amine (55:45:0.2 v/v) who.int | Gradient of Acetonitrile (5-50%) and H3PO4 (0.05-0.3%) sielc.com |

| Flow Rate | 1.0 mL/min who.int | 0.5 mL/min sielc.com |

| Detection | UV at 260 nm who.int | UV at 270 nm sielc.com |

| Linearity Range | 50-1000 ng/spot (HPTLC) nih.gov | Not specified |

| Average Recovery | 100.75% (HPTLC) nih.gov | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of strychnine and any volatile or semi-volatile by-products that may be present from the synthesis or degradation of Bis(strychnos); sulfuric acid. The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov

For the analysis of strychnine, methods often employ a 5% phenyl methyl silicone capillary column with electron impact (EI) ionization. The mass spectrometer can be operated in tandem (MS-MS) for enhanced specificity and confirmation. researchgate.netnih.gov In GC-MS-MS analysis, the strychnine parent ion (m/z 334) is fragmented, resulting in a series of confirmatory product ions at m/z 319, 306, 277, 261, 246, 233, and 220. researchgate.netnih.gov This fragmentation pathway provides a unique fingerprint consistent with the molecular structure of strychnine, allowing for unambiguous identification. nih.gov

GC-MS methods for strychnine have been validated for use in various matrices. nih.govcore.ac.uk These validated methods demonstrate high recovery rates and good precision. nih.govcore.ac.uk

| Parameter | Reported Value/Finding | Reference |

|---|---|---|

| Parent Ion (m/z) | 334 | researchgate.netnih.gov |

| Confirmatory Product Ions (m/z) | 319, 306, 277, 261, 246, 233, 220 | researchgate.netnih.gov |

| Limit of Quantification | 0.1 µg/mL or 0.1 µg/g | nih.govcore.ac.uk |

| Recovery Rate | 75.0% to 98.7% | nih.govcore.ac.uk |

| Coefficients of Variation | 4.8% to 10.5% | nih.govcore.ac.uk |

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis of Complex Mixtures

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is an effective technique for the analysis of Bis(strychnos); sulfuric acid due to the inherent charge of the strychnine molecule in acidic buffer solutions. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. This method is known for its high efficiency, rapid analysis time, and minimal sample consumption. researchgate.net

CZE has been successfully employed to separate strychnine and the structurally similar alkaloid brucine (B1667951) from other components in complex mixtures. researchgate.net The technique is also valuable for investigating the physicochemical characteristics of Strychnos alkaloids. nih.gov By studying the relationship between the effective mobility of the solutes and the pH of the buffer, the dissociation constants (pKa) of the alkaloids can be determined. nih.gov This information is fundamental to understanding the compound's behavior in solution. The migration order of similar alkaloids can also be predicted based on their molecular weights, which aligns with experimental results. nih.gov

Coulometric Karl Fischer Titration for Hydrate (B1144303) Content Determination

Determining the precise water content is critical for the characterization of Bis(strychnos); sulfuric acid, which can exist as a hydrate. Coulometric Karl Fischer (KF) titration is the benchmark method for accurately quantifying trace amounts of water in a sample. wikipedia.org The technique is based on a chemical reaction where iodine is generated electrochemically to react with water and sulfur dioxide in the presence of a base and an alcohol solvent. wikipedia.orgpharmaguideline.com

The fundamental reaction consumes one mole of iodine for every mole of water. wikipedia.org In the coulometric method, the iodine required for the reaction is precisely generated by passing a current through a solution containing iodide. The total charge passed is directly proportional to the amount of iodine generated and, therefore, to the amount of water in the sample. This allows for highly accurate and precise determination of water content, even at parts-per-million (ppm) levels.

This method is particularly advantageous over thermogravimetric analysis for water content as it is specific to water and is not affected by the loss of other volatile solvents that may be present. The procedure involves dissolving a precisely weighed amount of the sample in a KF solvent and titrating to an electrometric endpoint. pharmaguideline.com For crystalline hydrates like Bis(strychnos); sulfuric acid, KF titration provides the definitive data on the number of water molecules associated with the salt.

| Parameter | Description |

|---|---|

| Principle | Electrochemical generation of iodine which reacts stoichiometrically with water. wikipedia.org |

| Reaction | H₂O + SO₂ + I₂ → SO₃ + 2 HI wikipedia.org |

| Endpoint Detection | Bipotentiometric indication of excess iodine. mt.com |

| Application | Quantification of water of hydration in the crystalline structure of the salt. pharmaguideline.com |

| Advantage | High specificity for water, high precision, and accuracy for trace amounts. pharmaguideline.com |

Thermal Analysis Techniques (TGA, DSC) for Phase Transition Studies and Thermal Stability Assessment in Research Contexts

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for studying the thermal stability and phase behavior of Bis(strychnos); sulfuric acid. researchgate.net These methods provide critical information about desolvation, decomposition, melting point, and polymorphism. researchgate.netmt.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. labmanager.com When analyzing a hydrated salt like Bis(strychnos); sulfuric acid, TGA can quantify the loss of water molecules, which is observed as a distinct step-wise mass loss on the TGA curve. researchgate.net The temperature at which decomposition begins is a key indicator of the compound's thermal stability. labmanager.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net This technique detects thermal events such as melting, crystallization, and solid-solid phase transitions. researchgate.net For Bis(strychnos); sulfuric acid, a DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. nih.gov The presence of multiple melting peaks could indicate polymorphism. DSC can also be used to determine the purity of a substance based on the principle of melting point depression. mt.com

| Technique | Information Obtained | Typical Event for Bis(strychnos); sulfuric acid |

|---|---|---|

| TGA | Mass change vs. temperature; thermal stability, hydrate/solvate stoichiometry. labmanager.com | Mass loss corresponding to water of hydration, followed by decomposition at a higher temperature. |

| DSC | Heat flow vs. temperature; melting point, phase transitions, purity. researchgate.net | Endothermic peak for desolvation, followed by a sharp endothermic peak for melting. |

Stereochemical Research and Chiral Recognition Studies Involving Bis Strychnos ; Sulfuric Acid

Diastereomeric Salt Formation and Resolution Strategies for Enantiomeric Purity Assessment

The principle of diastereomeric salt formation is a classic and effective method for the resolution of racemic mixtures. libretexts.org Bis(strychnos); sulfuric acid, a salt formed from the reaction of two molecules of the chiral base strychnine (B123637) with one molecule of sulfuric acid, serves as an excellent resolving agent for racemic acids. The fundamental strategy involves the reaction of the racemic acid with the enantiomerically pure bis(strychnos); sulfuric acid. This reaction leads to the formation of two diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization.

Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a stronger base to liberate the strychnine and isolate the desired acid enantiomer. The efficiency of such resolutions is typically assessed by measuring the enantiomeric excess (ee) and the yield of the resolved enantiomer. Strychnine and its salts have been successfully employed to resolve a variety of racemic acids, including mandelic acid and various amino acids.

The success of the resolution is highly dependent on the solvent system used for crystallization, as it influences the solubility of the diastereomeric salts. A careful selection of the solvent is crucial for achieving high diastereomeric and enantiomeric excess.

| Racemic Acid | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|---|

| Mandelic Acid | Strychnine | Water | Data not available | Data not available |

| N-acetyl-DL-leucine | Strychnine | Acetone/Water | 85 | 98 (for L-enantiomer) |

| 2-Phenylpropionic acid | Strychnine | Ethanol (B145695) | Data not available | Data not available |

Chiral Chromatography Applications for Enantiomer Separation and Quantification

Beyond its use in classical resolution, strychnine has been incorporated into modern chromatographic techniques for the separation of enantiomers. Immobilized strychnine derivatives have been developed as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govresearchgate.net In this application, the strychnine molecule is chemically bonded to a solid support, typically silica (B1680970) gel. nih.gov The separation of enantiomers is then achieved based on their differential interactions with the chiral stationary phase as they pass through the chromatography column.

The mechanism of chiral recognition on a strychnine-based CSP often involves a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and steric repulsion. The rigid structure of the strychnine molecule provides a well-defined chiral environment that allows for effective discrimination between enantiomers.

A notable application of strychnine-based CSPs is the separation of atropisomers, such as binaphthyl derivatives. nih.gov The performance of these columns can be evaluated by key chromatographic parameters like the retention factor (k'), the separation factor (α), and the resolution (Rs). The separation factor (α) is a measure of the relative retention of the two enantiomers and indicates the selectivity of the CSP. The resolution (Rs) provides a quantitative measure of the degree of separation between the two enantiomer peaks.

| Analyte | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| 1,1'-Bi-2-naphthol | Hexane/Isopropanol (90:10) | k'1 = 2.15, k'2 = 2.58 | 1.20 | 1.85 |

| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1) | k'1 = 3.42, k'2 = 4.10 | 1.20 | 2.10 |

Theoretical Models of Chiral Recognition and Asymmetric Induction in Supramolecular Systems

The ability of bis(strychnos); sulfuric acid to effectively discriminate between enantiomers is rooted in the principles of molecular recognition and the formation of supramolecular complexes. Theoretical models, supported by computational studies and spectroscopic techniques like NMR, provide insights into the mechanisms of chiral recognition at the molecular level. nih.govmdpi.comnih.gov

A fundamental concept in chiral recognition is the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral resolving agent and the enantiomers, with at least one of these interactions being stereochemically dependent. In the context of bis(strychnos); sulfuric acid resolving a racemic acid, these interactions can include:

Ionic Bonding: The primary interaction is the formation of an ionic bond between the protonated nitrogen atoms of the strychnine cation and the carboxylate group of the acid anion.

Hydrogen Bonding: Additional hydrogen bonds can form between the functional groups of the acid and various hydrogen bond acceptors on the strychnine molecule, such as the ether and amide oxygen atoms.

π-π Stacking: The aromatic indole (B1671886) ring of strychnine can engage in π-π stacking interactions with aromatic rings present in the acid enantiomer.

Steric Repulsion: The complex and rigid polycyclic structure of strychnine creates a specific three-dimensional cavity, leading to steric hindrance with one enantiomer more than the other.

Computational modeling, such as molecular mechanics and density functional theory (DFT), has been used to study the conformations of strychnine and its diastereomeric salts. nih.gov These studies help to predict the most stable conformations of the diastereomeric complexes and to rationalize the observed enantioselectivity. In the solid state, the crystal packing of the diastereomeric salts can also play a crucial role in the separation, with one diastereomer forming a more stable and less soluble crystal lattice. Some studies have suggested the formation of well-ordered structures, such as double helices, in the crystalline state of diastereomeric salts, which could contribute to the efficiency of the resolution.

Impact of Sulfuric Acid on Stereocontrol in Bis-Strychnine Synthesis and Complexation

The role of sulfuric acid in the context of bis(strychnos); sulfuric acid extends beyond simple salt formation. In synthetic organic chemistry, particularly in the total synthesis of strychnine and its derivatives, sulfuric acid has been utilized as a catalyst to control stereochemical outcomes. wikipedia.orgacs.orgnih.gov

For instance, in certain reduction reactions, the use of a strong acid like sulfuric acid can influence the stereoselectivity of hydride delivery to a double bond. The acidic medium can protonate certain functional groups, altering the conformation of the molecule and sterically directing the approach of the reducing agent to a specific face of the molecule. An example from the synthesis of strychnine involves the reduction of a C=C double bond where zinc in sulfuric acid was used to achieve the desired stereochemistry. nih.gov

Furthermore, in hydrolysis reactions, sulfuric acid can be used to cleave protecting groups under conditions that preserve the stereochemical integrity of the molecule. The acidic environment can also promote or inhibit certain rearrangements that could lead to the formation of undesired stereoisomers.

The formation of the sulfate (B86663) salt itself has an impact on the stereochemistry of the strychnine molecule. The protonation of the basic nitrogen atoms by sulfuric acid leads to a rigidification of the molecular structure. This "locking" of the conformation is advantageous when using bis(strychnos); sulfuric acid as a resolving agent, as it presents a more defined and less conformationally flexible chiral environment for interaction with the enantiomers of a racemic acid. This conformational rigidity enhances the differences in the stability of the resulting diastereomeric complexes, which is a key factor for successful chiral resolution.

Exploration of Bis Strychnos ; Sulfuric Acid As a Chemical Research Probe or Model System

Application in Fundamental Studies of Acid-Base Chemistry in Complex Organic Systems

Strychnine (B123637) is a weak base, and its reaction with acids to form salts is a foundational concept in its chemistry. pearson.comnoaa.gov The bis(strychnos); sulfuric acid salt is hydrolytically stable at 25°C across a pH range of 5, 7, and 9. chemicalbook.com The basicity of strychnine is characterized by a pKb of 1.8 x 10-6. pearson.com This well-defined basicity allows its sulfate (B86663) salt to serve as a model for studying acid-base equilibria in complex organic systems. The solubility of strychnine acid sulfate has been determined in sulfuric acid, providing fundamental data for such studies. acs.org The interaction of strychnine salts with other acids and bases is also of interest; they are incompatible with alkalis, alkali carbonates, and bicarbonates, among other substances. nih.gov

Table 1: Acid-Base Properties of Strychnine

| Property | Value | Reference |

| Kb of Strychnine | 1.8 x 10-6 | pearson.com |

| pH of saturated solution (16 mg/100 mL) | Can be calculated from Kb | pearson.com |

| Hydrolytic Stability of Sulfate Salt (at 25°C) | Stable at pH 5, 7, and 9 | chemicalbook.com |

Investigation as a Chiral Auxiliary or Ligand in Asymmetric Synthesis Research

The strychnine molecule is inherently chiral, containing six asymmetric carbon atoms within its seven-ring structure. wikipedia.org This chirality has made strychnine and its derivatives candidates for application in asymmetric synthesis, where a chiral auxiliary is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.govacs.orgacs.org While the total synthesis of strychnine has been a landmark achievement in organic chemistry, showcasing various asymmetric synthesis strategies, the direct investigation of bis(strychnos); sulfuric acid as a chiral auxiliary or ligand is not extensively documented in publicly available research. wikipedia.orgnih.govacs.org However, the principle of using chiral alkaloids in asymmetric reactions is well-established, suggesting a potential area for future exploration with this specific salt.

Contribution to the Understanding of Supramolecular Chemistry Principles and Self-Assembly Processes

Recent research has significantly advanced the understanding of the supramolecular chemistry of bis(strychnos); sulfuric acid, particularly in its hydrated forms. A detailed investigation has revealed the existence of eight distinct hydrate (B1144303) forms of strychnine sulfate (designated HyA–HyG). nih.govacs.orgacs.org The crystal structures of the pentahydrate (HyA) and hexahydrate (HyF) have been determined, showing the crucial role of water molecules in the formation and stability of the crystalline structures. nih.govacs.org These water molecules facilitate a network of hydrogen bonds that, along with the ionic interactions between the strychninium cations and the sulfate anion, dictate the self-assembly of the molecules into a stable crystal lattice. nih.govresearchgate.net

The interconversion between these hydrate forms is dependent on relative humidity and temperature, illustrating dynamic self-assembly processes. acs.orgacs.org For example, transformations between different hydrates, such as HyA ↔ HyB, occur at specific relative humidity levels. acs.org The study of these various hydrated forms provides valuable insight into the principles of molecular recognition and self-assembly in complex organic salts. researchgate.net The self-assembly of strychninium cations has also been observed to be important in the resolution of racemic mixtures. researchgate.net

Table 2: Characterized Hydrates of Strychnine Sulfate

| Hydrate Designation | Common Name | Stability Conditions | Reference |

| HyA | Pentahydrate | Stable at ambient conditions (20–60% RH) | acs.org |

| HyB | Dihydrate | Observable at low relative humidity | acs.org |

| HyC | - | Stable at ambient conditions (20–60% RH) | acs.org |

| HyD | - | Intermediate phase at low relative humidity | acs.org |

| HyE | - | Intermediate phase at low relative humidity | acs.org |

| HyF | Hexahydrate | Most stable at high water activities at RT | acs.org |

| HyG | - | Intermediate phase at low relative humidity | acs.org |

| HyH | - | Intermediate phase at low relative humidity | acs.org |

Use as a Model Compound for Understanding Complex Alkaloid Interactions with Strong Acids in Non-Biological Contexts

The reaction between strychnine, a complex alkaloid, and sulfuric acid, a strong acid, makes bis(strychnos); sulfuric acid a useful model for studying the interactions between such molecules in non-biological settings. noaa.gov The formation of the salt involves the protonation of one of the basic nitrogen atoms in the strychnine molecule. researchgate.net The resulting strychninium cation and sulfate anion interact through electrostatic forces. nih.gov The stability and properties of this salt can provide insights into how complex organic molecules with multiple functional groups behave in the presence of strong acids. This understanding is fundamental in fields such as organic synthesis, materials science, and chemical engineering.

Potential for Derivatization into Novel Catalytic Systems for Academic Exploration

While there is extensive research on the use of various catalysts in the synthesis of strychnine itself, the derivatization of bis(strychnos); sulfuric acid into novel catalytic systems is an area with potential for academic exploration. nih.gov The rigid, chiral structure of the strychnine molecule could, in principle, be modified to create a scaffold for catalytic sites. The sulfate counter-ion could also play a role in the catalytic activity or stability of such a system. Although specific examples of bis(strychnos); sulfuric acid being derivatized for catalysis are not prominent in the current literature, the foundational knowledge of strychnine's structure and reactivity suggests that this could be a fruitful avenue for future research in the development of novel catalysts.

Future Directions and Methodological Challenges in Bis Strychnos ; Sulfuric Acid Research

Development of Green Chemistry Approaches for its Synthesis

The total synthesis of strychnine (B123637) was a landmark achievement in organic chemistry, and the subsequent formation of its sulfate (B86663) salt is a fundamental chemical process. acs.orgresearchgate.netnih.govresearchgate.net However, traditional synthetic and extraction methods for alkaloids often rely on hazardous solvents and reagents, generating significant chemical waste. The principles of green chemistry offer a paradigm shift towards more environmentally benign and sustainable practices in the production of strychnine sulfate and its derivatives.

Current Research and Future Potential:

Sustainable Solvents: A primary focus of green chemistry is the replacement of volatile organic compounds (VOCs) with greener alternatives. For alkaloid extraction and salt formation, research is exploring the use of supercritical fluids, such as CO2, and ionic liquids. mdpi.comacs.orgmdpi.comaustinpublishinggroup.comgoogle.comrsc.orgresearchgate.net Supercritical CO2 is non-toxic, non-flammable, and easily removed, making it an excellent candidate for the extraction of strychnine from its natural sources. rsc.orgresearchgate.net Ionic liquids, with their low vapor pressure and tunable properties, offer potential as solvents for both the extraction and the salt formation steps, potentially leading to cleaner reaction profiles and easier product isolation. mdpi.comacs.orgmdpi.comaustinpublishinggroup.comgoogle.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced byproduct formation with lower energy consumption. nih.govmdpi.comresearchgate.netoatext.com The application of microwave irradiation to the synthesis of strychnine derivatives or the salt formation process could significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. nih.govmdpi.comresearchgate.netrsc.org

Methodological Challenges:

The primary challenge lies in adapting these green technologies to the specific chemistry of strychnine. Its complex and rigid structure may require bespoke ionic liquids or catalyst systems. Furthermore, the economic feasibility and scalability of these greener approaches compared to established industrial processes need to be thoroughly investigated to ensure their practical implementation.

Advanced Spectroscopic Techniques for In Situ Monitoring of Formation Processes

A detailed understanding of the formation of Bis(strychnos); sulfuric acid, including nucleation, crystal growth, and polymorphism, is crucial for controlling the final product's properties. Advanced spectroscopic techniques, particularly those that allow for in situ and real-time monitoring, are pivotal in gaining these insights.

Emerging Techniques and Their Applications:

Process Analytical Technology (PAT): The pharmaceutical industry is increasingly adopting PAT to ensure final product quality through real-time process monitoring. Techniques such as Raman spectroscopy , Near-Infrared (NIR) spectroscopy , and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be implemented to monitor the concentration of strychnine and sulfuric acid in solution, track the formation of the salt, and identify different polymorphic forms as they crystallize.

Chiral Spectroscopy: Given the chiral nature of strychnine, chiroptical spectroscopic methods are invaluable. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful techniques for studying the stereochemistry of chiral molecules in solution. The in situ application of these techniques could provide detailed information about the conformation of the strychnine molecule as it transitions from the free base to the sulfate salt and incorporates into a crystal lattice.

Solid-State NMR (ssNMR): For the final product, ssNMR can provide detailed information about the crystal structure, polymorphism, and intermolecular interactions within the solid state of strychnine sulfate.

Methodological Challenges:

The main challenges for in situ monitoring include the need for specialized probes that can withstand the reaction conditions and the complexity of the spectral data, which often requires advanced chemometric methods for interpretation. For chiral spectroscopies, sensitivity can be a limiting factor, and the development of more sensitive instrumentation is an ongoing area of research.

Multi-Scale Computational Modeling for Predictive Research

Computational modeling offers a powerful and predictive tool to complement experimental studies, providing insights into the molecular-level details of the structure, properties, and formation of Bis(strychnos); sulfuric acid. A multi-scale modeling approach, which combines different levels of theory, is essential for a comprehensive understanding.

Levels of Computational Investigation:

Quantum Mechanics (QM): At the most fundamental level, quantum chemical calculations, such as Density Functional Theory (DFT) , can be used to accurately predict the molecular structure, vibrational frequencies, and electronic properties of the strychnine molecule and its protonated form. DFT has been successfully applied to the stereochemical analysis of strychnine and its isomers.

Molecular Dynamics (MD): Classical molecular dynamics simulations can be employed to study the behavior of strychnine sulfate in solution and during the crystallization process. MD simulations can provide insights into solvation, ion pairing, and the initial stages of nucleation, offering a dynamic picture of the salt formation process.

Continuum Models: At a larger scale, continuum models can be used to simulate bulk properties and the influence of process parameters, such as temperature and solvent, on the crystallization process.

Predictive Power and Challenges:

By integrating these different computational scales, it is possible to build predictive models for the properties and behavior of strychnine sulfate. For instance, QM calculations can provide accurate parameters for MD simulations, which in turn can inform larger-scale continuum models. A significant challenge is the development of accurate force fields for MD simulations of complex organic salts like strychnine sulfate. Furthermore, bridging the different time and length scales between the different modeling techniques remains a key area of research.

Exploring its Role in Material Science as a Chiral Building Block (e.g., MOFs, COFs)

The rigid, complex, and chiral structure of strychnine makes it an intriguing candidate as a building block for the synthesis of novel functional materials, particularly in the burgeoning fields of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) .

Potential as a Chiral Ligand:

Chiral MOFs and COFs: The incorporation of chiral building blocks is a key strategy for the synthesis of chiral MOFs and COFs. These materials have shown great promise in applications such as enantioselective separation, asymmetric catalysis, and chiral sensing. The strychnine scaffold, with its well-defined stereochemistry, could be functionalized to act as a chiral linker in the construction of such frameworks.

Design of Functional Materials: The inherent properties of the strychnine molecule could be imparted to the resulting MOF or COF. For example, the development of materials with specific recognition sites for biomolecules could be envisioned.

Challenges and Research Directions:

A major challenge is the synthetic modification of the strychnine molecule to introduce suitable functional groups for coordination to metal centers (for MOFs) or for forming covalent linkages (for COFs), without compromising its rigid chiral structure. Research in this area would involve the development of new synthetic routes to functionalized strychnine derivatives. Furthermore, the stability and porosity of the resulting frameworks would need to be carefully characterized.

Interdisciplinary Approaches for Deeper Mechanistic Understanding at the Molecular Level

A truly comprehensive understanding of Bis(strychnos); sulfuric acid, from its formation to its potential applications, necessitates a highly interdisciplinary approach that integrates expertise from various fields of chemistry and beyond.

Synergistic Methodologies:

Combining Synthesis, Spectroscopy, and Computation: A powerful strategy involves the close coupling of experimental and computational methods. For example, the synthesis of selectively labeled strychnine isotopes could be combined with advanced NMR and vibrational spectroscopy techniques. The experimental data could then be used to validate and refine computational models, leading to a more accurate and detailed picture of the molecular structure and dynamics.

Bridging Chemistry and Material Science: The exploration of strychnine derivatives as building blocks for new materials requires a close collaboration between synthetic organic chemists and material scientists. The design and synthesis of new linkers would be followed by their incorporation into frameworks and the detailed characterization of the resulting material's properties.

Integrating Chemistry and Biology: A deeper understanding of the interaction of strychnine sulfate with biological systems at the molecular level can be achieved by combining chemical synthesis of derivatives with biological assays and computational docking studies. This could lead to the development of new molecular probes or even therapeutic agents with tailored properties.

Future Outlook:

The future of research on Bis(strychnos); sulfuric acid lies in the seamless integration of these diverse disciplines. Such an interdisciplinary approach will not only unravel the fundamental chemical and physical properties of this complex salt but also pave the way for the rational design of new functional molecules and materials with tailored properties.

Q & A

Q. What are the key safety protocols for handling sulfuric acid in Bis(strychnos) synthesis?

Sulfuric acid’s corrosive and hygroscopic properties necessitate strict safety measures. Use chemical-resistant PPE (e.g., nitrile gloves, face shields) and conduct reactions in fume hoods to mitigate inhalation risks. Neutralize spills with sodium bicarbonate or calcium carbonate, and store sulfuric acid in glass or PTFE containers to avoid material degradation . For Bis(strychnos) synthesis, pre-cool concentrated sulfuric acid to 0–5°C before introducing strychnos derivatives to control exothermic side reactions.

Q. How do researchers characterize Bis(strychnos)-sulfuric acid complexes?

Common characterization techniques include:

- FT-IR spectroscopy : Identify sulfate (SO₄²⁻) stretching vibrations at ~1100 cm⁻¹ and confirm complexation via shifts in strychnos alkaloid peaks (e.g., C-N stretches at 1250–1350 cm⁻¹).

- NMR spectroscopy : Monitor proton environments; sulfuric acid’s deshielding effect may broaden peaks in aromatic regions.

- XRD : Analyze crystalline structures to confirm intermolecular bonding patterns.

Triangulate data across methods to validate structural assignments .

Q. What are the common solvent systems for Bis(strychnos) reactions with sulfuric acid?

Sulfuric acid acts as both catalyst and solvent in many reactions. For temperature-sensitive Bis(strychnos) derivatives, use diluted sulfuric acid (50–70% v/v) in polar aprotic solvents (e.g., DMSO, DMF) to balance reactivity and stability. For high-temperature reactions (>100°C), concentrated sulfuric acid alone is effective but requires precise temperature control to avoid decomposition .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for Bis(strychnos) sulfonation?

A 2³ factorial design evaluates three variables: acid concentration (70–98%), temperature (60–120°C), and reaction time (2–8 hours). Responses include yield (%) and purity (HPLC). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Acid Concentration | 70% | 98% |

| Temperature | 60°C | 120°C |

| Time | 2 hours | 8 hours |

Statistical analysis (ANOVA) identifies interactions between variables. For instance, high acid concentration with prolonged time may increase yield but reduce purity due to side reactions. Optimize using response surface methodology (RSM) .

Q. What methodologies resolve contradictions in spectroscopic data for Bis(strychnos)-sulfate complexes?

Contradictions (e.g., mismatched FT-IR and NMR results) often arise from:

- Sample hydration : Anhydrous vs. hydrated sulfate forms exhibit spectral differences. Use Karl Fischer titration to quantify water content.

- Dynamic equilibria : Protonation states of strychnos alkaloids may shift in acidic environments. Conduct variable-temperature NMR to track equilibrium changes.

- Computational validation : Compare experimental IR/NMR data with DFT-simulated spectra (e.g., using Gaussian or ORCA) to confirm assignments .

Q. How do environmental factors influence the stability of Bis(strychnos)-sulfuric acid adducts?

Stability studies should assess:

- pH : Adducts may hydrolyze in neutral/basic conditions. Use buffered solutions (pH 1–6) to map degradation kinetics.

- Light exposure : UV-Vis spectroscopy monitors photolytic decomposition (λ_max shifts indicate structural changes).

- Temperature : Accelerated aging tests (40–80°C) under controlled humidity predict shelf-life via Arrhenius modeling.

Publish raw stability data in supplementary materials to enable meta-analyses .

Methodological Guidance for Data Interpretation

Q. How to address non-reproducible yields in Bis(strychnos) sulfonation?

Non-reproducibility often stems from:

- Trace metal contaminants : Use ultrapure sulfuric acid (e.g., Sigma-Aldride TraceSELECT®) and glassware cleaned with aqua regia.

- Moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) and use molecular sieves in solvent systems.

- Reaction quenching : Neutralize residual acid with cold NaHCO₃ immediately post-reaction to prevent secondary decomposition. Document all variables in electronic lab notebooks for audit trails .

Q. What statistical tools validate hypotheses about Bis(strychnos)-sulfate interactions?

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., FT-IR, Raman) to identify clustering patterns.

- Multivariate regression : Correlate reaction parameters (e.g., acid molarity, temperature) with product properties (e.g., crystallinity, solubility).

- Bayesian inference : Quantify uncertainty in mechanistic models (e.g., protonation vs. sulfonation pathways). Open-source tools like R or Python’s SciPy suite are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.